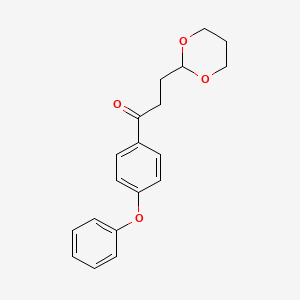

3-(1,3-二氧六环-2-基)-4'-苯氧基丙酮苯酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

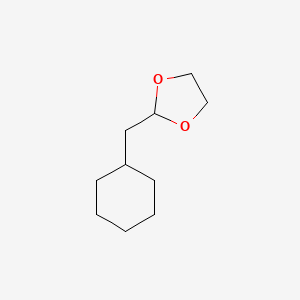

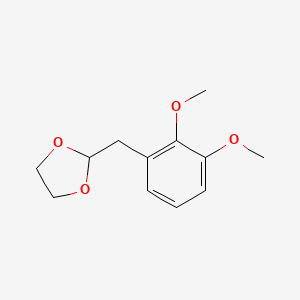

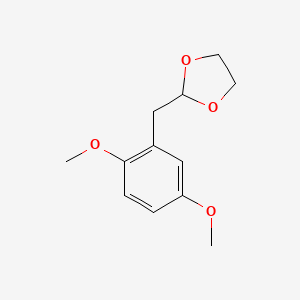

The compound “3-(1,3-Dioxan-2-Yl)-4’-Phenoxypropiophenone” is a complex organic molecule. It contains a 1,3-dioxane ring, which is a type of acetal, attached to a phenyl ring via a propiophenone group .

Synthesis Analysis

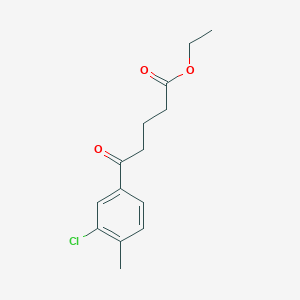

The synthesis of such a compound would likely involve the formation of the 1,3-dioxane ring, possibly through an acetal formation reaction . The propiophenone group could potentially be introduced through a Friedel-Crafts acylation .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a 1,3-dioxane ring, a phenyl ring, and a propiophenone group . The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the 1,3-dioxane ring could be hydrolyzed under acidic conditions to yield a diol . The propiophenone group could undergo various reactions typical of carbonyl compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, compounds containing a 1,3-dioxane ring generally have relatively low boiling points for their molecular weight, and are often liquids at room temperature .科学研究应用

乙烯基鏻盐介导反应

- 应用:该化合物参与丙酸烷基酯与氨基酚或羟基酚之间的反应。这些反应可以生成各种衍生物,如 2-(1,3-苯二氧杂环-2-基)乙酸甲酯或 3-(1-苯甲亚基)-1,4-苯二氧杂环-2-酮,显示其在有机合成中的用途 (Yavari, Souri, Sirouspour, & Djahaniani, 2006)。

血红蛋白的变构调节剂

- 应用:该化合物的衍生物已被研究其降低人血红蛋白 A 对氧亲和力的潜力,表明在治疗缺血或中风等疾病中具有潜在作用 (Randad, Mahran, Mehanna, & Abraham, 1991)。

多聚磷酸中的酰化和烷基化

- 应用:它已用于 3-卤代和 3-乙氧基丙酸与 1,3-二甲氧基苯在多聚磷酸中的反应,显示了其在复杂有机合成过程中的作用 (Kasturi & Damodaran, 1969)。

液晶聚合物

- 应用:含有 1,3-二氧六环-2,5-二基的化合物,与 3-(1,3-二氧六环-2-基)-4'-苯氧基丙酮苯酮相关,已被用于液晶聚合物的合成。这些聚合物呈现近晶相,这在材料科学中具有相关性 (Hsu, Rodriguez-Parada, & Percec, 1987)。

血栓素受体拮抗剂合成

- 应用:使用与 3-(1,3-二氧六环-2-基)-4'-苯氧基丙酮苯酮在结构上相关的化合物合成的血栓素受体拮抗剂,显示出有效的体内活性,这可能在药理学研究中具有重要意义 (Brewster, Brown, Foubister, Jessup, & Smithers, 1988)。

铁电液晶材料

- 应用:对与目标化合物相关的化合物(如(+)-4-(5-烷基-1,3-二氧六环-2-基)苯基 4-(2-甲基丁氧基)苯甲酸酯)的研究表明具有铁电液晶行为,表明在先进材料技术中的潜在应用 (Haramoto & Kamogawa, 1990)。

作用机制

Target of Action

Compounds with similar structures, such as ssr411298, have been shown to inhibit fatty acid amide hydrolase (faah), an enzyme responsible for the degradation of endocannabinoids .

Biochemical Pathways

The inhibition of FAAH leads to an increase in the levels of endocannabinoids, such as anandamide (AEA), oleoylethanolamide (OEA), and palmitoylethanolamide (PEA). These endocannabinoids play a crucial role in various physiological processes, including appetite, cognition, anxiety, mood, and pain .

Result of Action

The increase in endocannabinoid levels due to FAAH inhibition can lead to various effects. For instance, SSR411298, a similar compound, has shown robust antidepressant-like activity in animal models .

安全和危害

未来方向

属性

IUPAC Name |

3-(1,3-dioxan-2-yl)-1-(4-phenoxyphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O4/c20-18(11-12-19-21-13-4-14-22-19)15-7-9-17(10-8-15)23-16-5-2-1-3-6-16/h1-3,5-10,19H,4,11-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXYMZXRKNVAAJC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(OC1)CCC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646004 |

Source

|

| Record name | 3-(1,3-Dioxan-2-yl)-1-(4-phenoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

884504-36-3 |

Source

|

| Record name | 3-(1,3-Dioxan-2-yl)-1-(4-phenoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

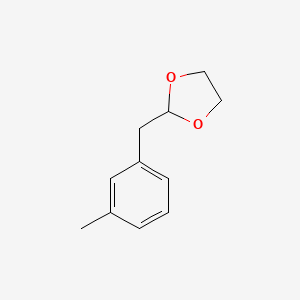

![2-[(4-Fluoro-2-methylphenyl)methyl]-1,3-dioxolane](/img/structure/B1326135.png)